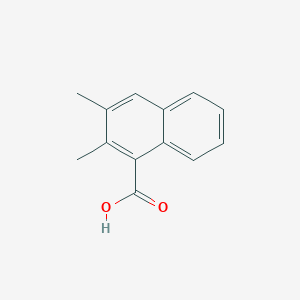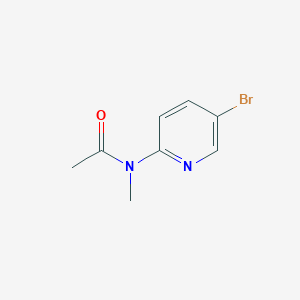
N-(5-bromopyridin-2-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPA or 5-Bromo-2-pyridinyl methylacetamide and is a member of the pyridine family.
Wirkmechanismus
The mechanism of action of N-(5-bromopyridin-2-yl)-N-methylacetamide involves the inhibition of PKC. PKC is an enzyme that is involved in the regulation of various cellular functions, including cell proliferation, differentiation, and apoptosis. BPA binds to the active site of the enzyme, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and apoptosis of cancer cells.
Biochemical and physiological effects:
N-(5-bromopyridin-2-yl)-N-methylacetamide has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, BPA has been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models, making it a potential candidate for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-(5-bromopyridin-2-yl)-N-methylacetamide in lab experiments is its specificity towards PKC. This compound has been shown to selectively inhibit PKC, making it a useful tool for studying the role of PKC in various cellular functions. However, one of the limitations of using BPA is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, making it necessary to use caution when working with this compound.
Zukünftige Richtungen
There are several future directions that can be explored regarding the use of N-(5-bromopyridin-2-yl)-N-methylacetamide. One potential direction is the development of BPA derivatives with improved specificity and potency towards PKC. Another direction is the investigation of the potential use of BPA in combination with other anti-cancer agents to improve its efficacy. Additionally, the potential use of BPA in the treatment of other diseases, such as type 2 diabetes, can also be explored.
In conclusion, N-(5-bromopyridin-2-yl)-N-methylacetamide is a chemical compound that has shown significant potential in scientific research. Its specificity towards PKC and potential applications in cancer therapy, anti-inflammation, and anti-oxidation make it a valuable tool for researchers. However, caution must be exercised when working with this compound due to its potential toxicity. Further research is needed to explore its potential applications in various fields and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of N-(5-bromopyridin-2-yl)-N-methylacetamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methylacetamide. This method is a well-established protocol and is widely used in the synthesis of BPA.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)-N-methylacetamide has been extensively studied for its potential applications in various fields. One of the significant applications of BPA is in the field of medicinal chemistry. It has been found to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in various cellular functions, including cell proliferation, differentiation, and apoptosis. BPA has been shown to inhibit the growth of cancer cells by blocking the PKC pathway, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-4-3-7(9)5-10-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEOFUANYGHFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)
![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)

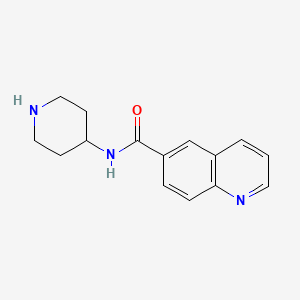
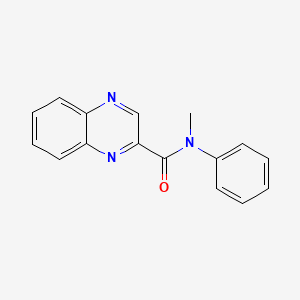
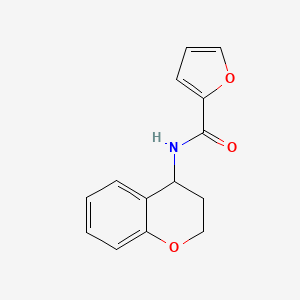
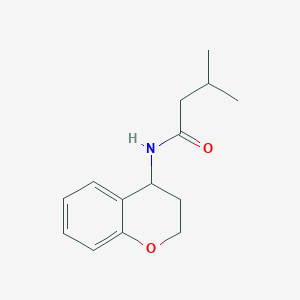
![N-carbamoyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]propanamide](/img/structure/B7458201.png)
